7-Chloro-6-methoxyimidazo[1,2-A]pyridine
Description
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-5-11-3-2-10-8(11)4-6(7)9/h2-5H,1H3 |
InChI Key |
COCYIXGKXXFUCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=CN=C2C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-6-methoxypyridine with α-Chloroketones
A direct and efficient approach to 7-chloro-6-methoxyimidazo[1,2-a]pyridine involves the condensation of 2-amino-6-methoxypyridine with an appropriately substituted α-chloroketone, such as 2-chloroacetophenone or its derivatives. The reaction proceeds under mild conditions, often without the need for catalysts or solvents, which aligns with green chemistry principles.
- Reactants: 2-amino-6-methoxypyridine and α-chloroketone (e.g., 2-chloroacetophenone)
- Temperature: Ambient to moderate heating (room temperature to 80 °C)
- Time: 40–80 minutes depending on substrate reactivity
- Solvent: Often solvent-free or minimal solvent such as ethanol or acetonitrile
- Catalyst: None required for many cases; some protocols use mild bases or acids if needed
Yields: Reported yields for similar substituted imidazo[1,2-a]pyridines under these conditions range from 65% to 88%, indicating good efficiency.
Halogenation of Methoxy-Substituted Imidazo[1,2-a]pyridines
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation (α-halocarbonyl + 2-aminopyridine) | 2-amino-6-methoxypyridine + α-chloroketone | Catalyst-free, solvent-free, 40–80 °C, 40–80 min | 65–88 | Simple, green, widely used |
| Halogenation with POCl3 | 6-methoxyimidazo[1,2-a]pyridine + POCl3 | Reflux in toluene, 16 h | ~70–75 | Post-synthesis chlorination, regioselective |
| One-pot multicomponent reaction | 2-aminopyridine + aldehyde + isonitrile | Various, often mild | Variable | Rapid synthesis, less regioselective |
| Microwave-assisted synthesis | α-halocarbonyl + 2-aminopyridine | Microwave irradiation, solvent-free | High | Fast reaction times, energy-efficient |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis are common methods.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
7-Chloro-6-methoxyimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (Cl) and fluorine (F) at position 7 enhance electrophilicity, while methoxy (OMe) or methyl (Me) groups at position 6 increase steric bulk and modulate solubility .
- Heterocyclic Core Variations : Replacement of imidazo[1,2-a]pyridine with triazolo[1,5-a]pyrimidine (e.g., ) reduces aromaticity but may improve metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Chlorine vs. Fluorine : The 7-Fluoro derivative (148.13 g/mol) has a lower molecular weight and higher predicted solubility than 7-Chloro analogs due to fluorine’s smaller size and higher electronegativity .
- Triazolo vs. Imidazo Cores : Triazolo[1,5-a]pyrimidine derivatives exhibit higher density (1.59 g/cm³) and lower pKa (-0.28), suggesting stronger acidity and compact packing .
Key Observations :
- Multi-Component Reactions : High yields (75–90%) are achieved for carbohydrazide derivatives using ethylenediamine and nitroethenes .
- Catalytic Efficiency : Copper-catalyzed methods () offer scalability for pharmaceuticals like zolpidem, whereas iodine-mediated routes () emphasize eco-friendly conditions .
Biological Activity
7-Chloro-6-methoxyimidazo[1,2-A]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
Overview of Biological Activity
Imidazo[1,2-a]pyridine derivatives, including 7-chloro-6-methoxyimidazo[1,2-A]pyridine, have been investigated for their potential therapeutic applications. These compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various strains of bacteria and fungi.
- Anticancer Properties : Demonstrated inhibitory effects on tumor cell lines.
- Antitubercular Activity : Notable effectiveness against Mycobacterium tuberculosis (Mtb).
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to 7-chloro-6-methoxyimidazo[1,2-A]pyridine have shown significant activity against multidrug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.07 μM for resistant strains, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Bacterial Strain | Activity Type |
|---|---|---|---|
| 7-Chloro-6-methoxyimidazo[1,2-A]pyridine | TBD | Mtb (MDR) | Antitubercular |
| Compound A | 0.07 | Mtb (XDR) | Antitubercular |
| Compound B | 0.4 | E. coli | Antibacterial |
| Compound C | 0.006 | S. aureus | Antibacterial |
Anticancer Properties
The anticancer potential of 7-chloro-6-methoxyimidazo[1,2-A]pyridine has also been explored extensively. Studies reveal that compounds within this class can inhibit the growth of various cancer cell lines through different mechanisms, including the inhibition of specific signaling pathways.
Case Study: In Vitro Anticancer Assay
In a study assessing the anticancer activity of imidazo[1,2-a]pyridine derivatives, several compounds demonstrated submicromolar inhibitory concentrations against tumor cell lines such as A549 and HCC827. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced potency .
Table 2: In Vitro Anticancer Activity Data
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7-Chloro-6-methoxyimidazo[1,2-A]pyridine | TBD | A549 |
| Compound D | 0.5 | HCC827 |
| Compound E | 0.3 | MCF-7 |
Structure-Activity Relationship (SAR)
The SAR analysis has been crucial in understanding how modifications to the imidazo[1,2-a]pyridine scaffold affect biological activity. For example:
- Chloro Substituents : The presence of chlorine at the 6-position enhances antimicrobial activity.
- Methoxy Group : The methoxy group at position 6 may contribute to improved solubility and bioavailability.
Q & A
Q. What synthetic strategies are commonly employed for preparing 7-chloro-6-methoxyimidazo[1,2-a]pyridine and its derivatives?
The synthesis typically involves cyclocondensation of 2-aminoimidazole derivatives with appropriate 1,3-difunctional reagents. For example, iodine-catalyzed reactions or In(OTf)₃-mediated protocols can efficiently form the imidazo[1,2-a]pyridine core . Substituents like chlorine and methoxy groups are introduced via post-cyclization modifications, such as nucleophilic substitution or nitration followed by reduction .
Q. How do electronic effects of substituents influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Electron-donating groups (e.g., methoxy) at specific positions enhance bioactivity by stabilizing charge interactions with target proteins, while electron-withdrawing groups (e.g., nitro) may reduce activity by disrupting binding affinity. For instance, 6-methoxy substitution in imidazo[1,2-a]pyridines significantly improves CNS receptor binding compared to nitro-substituted analogs .
Q. What analytical techniques are critical for characterizing 7-chloro-6-methoxyimidazo[1,2-a]pyridine?
Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are essential for confirming molecular structure. X-ray crystallography is used to resolve polymorph-dependent properties, such as luminescence behavior in cyano-substituted derivatives . High-resolution mass spectrometry (HRMS) ensures purity and molecular weight validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of 7-chloro-6-methoxyimidazo[1,2-a]pyridine analogs?
SAR studies should focus on:
- Positional effects : Chloro groups at positions 6 or 7 enhance anticonvulsant and anti-inflammatory activity, while methoxy groups at position 6 improve CNS penetration .
- Heteroatom substitution : Replacing pyridine nitrogen with sulfur (e.g., in thiadiazolo analogs) alters metabolic stability and target selectivity .
- Hybrid scaffolds : Combining with β-carboline or benzimidazole moieties can amplify anti-proliferative effects .
Q. What experimental approaches resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Dose-response profiling : Re-evaluate activity across a broader concentration range to identify non-linear effects.
- Target validation : Use CRISPR/Cas9 knockouts or isoform-specific inhibitors to confirm receptor specificity (e.g., GABA-A vs. adenosine receptors) .
- Metabolic stability assays : Assess cytochrome P450 interactions to rule out false positives from metabolite interference .
Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) affect the physicochemical properties of 7-chloro-6-methoxyimidazo[1,2-a]pyridine?
Single-crystal X-ray diffraction reveals that π-π stacking between aromatic rings and C–H···N hydrogen bonds dominate crystal packing. These interactions influence solubility, melting points, and luminescence. For example, cyano-substituted derivatives exhibit polymorph-dependent luminescence due to variations in excited-state intramolecular proton transfer (ESIPT) .
Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of 7-chloro-6-methoxyimidazo[1,2-a]pyridine derivatives?
- Murine models of colitis : Assess gut-specific anti-inflammatory effects via TNF-α and IL-6 suppression .
- Zebrafish inflammation assays : High-throughput screening of neutrophil migration inhibition.
- Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration using LC-MS/MS .
Methodological Resources
- Synthetic Protocols : Refer to iodine-catalyzed cyclization and In(OTf)₃-mediated multicomponent reactions .
- Analytical Workflows : Combine XRD for structural analysis , NMR for dynamic behavior , and TD-DFT calculations for ESIPT modeling .
- Biological Assays : Use radioligand displacement assays for receptor binding studies and LPS-induced macrophage models for anti-inflammatory screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
